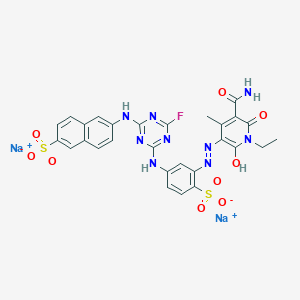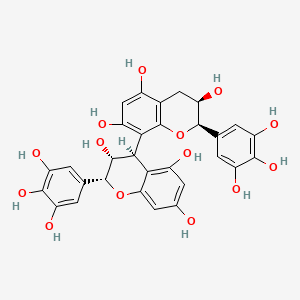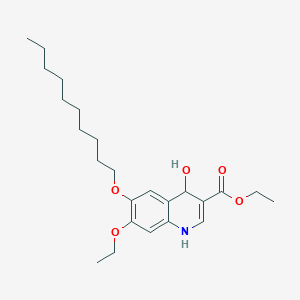
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is a chemical compound with the molecular formula C3ClF3N2O. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a chloro substituent, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate typically involves the diazotization of 1-chloro-3,3,3-trifluoropropene. The process begins with the reaction of 1-chloro-3,3,3-trifluoropropene with sodium nitrite in the presence of hydrochloric acid, leading to the formation of the diazonium salt. This reaction is carried out under controlled temperature conditions to ensure the stability of the diazonium compound. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, resulting in the formation of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles.
Applications De Recherche Scientifique
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazotization reactions.
Biology: The compound is employed in the labeling of biomolecules for fluorescence studies due to its ability to form stable azo compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in azo coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond, resulting in the formation of azo dyes .
Comparaison Avec Des Composés Similaires
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate can be compared with other diazonium compounds and trifluoromethyl-substituted compounds:
Similar Compounds: 1-Chloro-3,3,3-trifluoropropene, 1-Chloro-2-diazonio-3,3,3-trifluoropropane, and 1-Chloro-3,3,3-trifluoroprop-1-ene.
Propriétés
Numéro CAS |
59733-92-5 |
|---|---|
Formule moléculaire |
C3ClF3N2O |
Poids moléculaire |
172.49 g/mol |
Nom IUPAC |
2-diazo-3,3,3-trifluoropropanoyl chloride |
InChI |
InChI=1S/C3ClF3N2O/c4-2(10)1(9-8)3(5,6)7 |
Clé InChI |
KRAIXOVJMIYWMT-UHFFFAOYSA-N |
SMILES canonique |
C(=[N+]=[N-])(C(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)





![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

